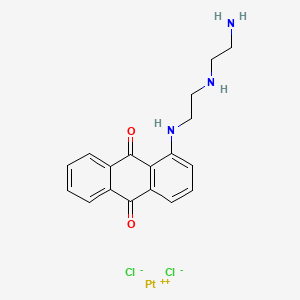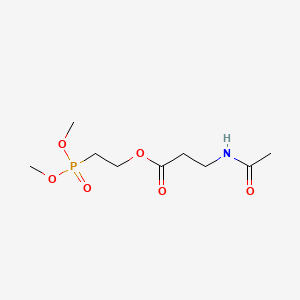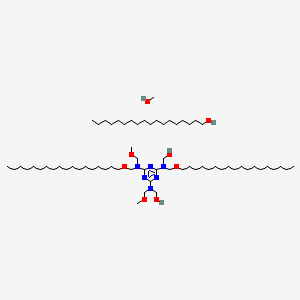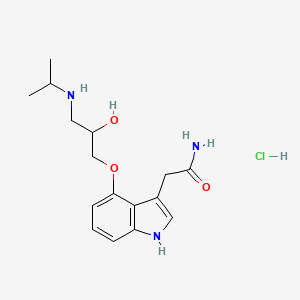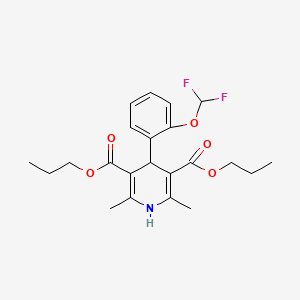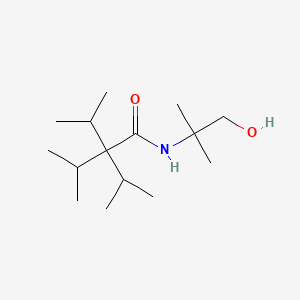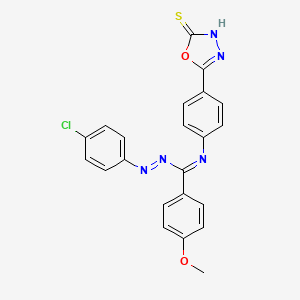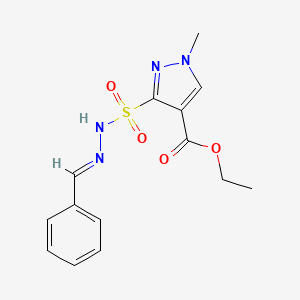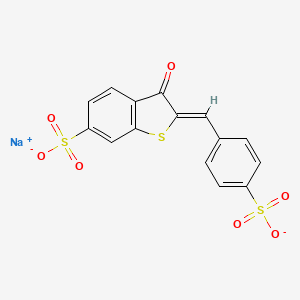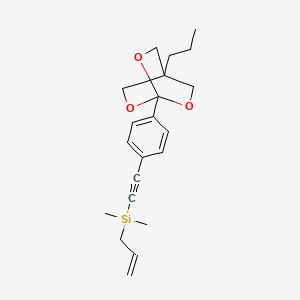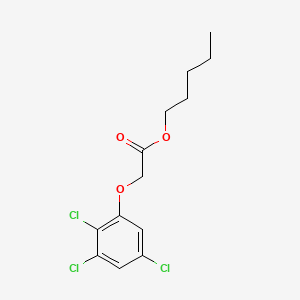
Pentyl 2-(2,3,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 2-(2,3,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C13H15Cl3O3 and a molecular weight of 325.615 . . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Méthodes De Préparation
The synthesis of pentyl 2-(2,3,5-trichlorophenoxy)acetate typically involves the esterification of 2,3,5-trichlorophenoxyacetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Pentyl 2-(2,3,5-trichlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,3,5-trichlorophenoxyacetic acid and pentanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Pentyl 2-(2,3,5-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving plant growth regulators due to its structural similarity to auxins.
Medicine: Research may explore its potential as a drug precursor or its effects on biological systems.
Industry: It is used in the formulation of certain pesticides and herbicides.
Mécanisme D'action
The mechanism of action of pentyl 2-(2,3,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, leading to altered growth and development. The compound’s effects are mediated through pathways involving hormone receptors and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Pentyl 2-(2,3,5-trichlorophenoxy)acetate can be compared with other esters of 2,3,5-trichlorophenoxyacetic acid, such as methyl 2-(2,3,5-trichlorophenoxy)acetate and ethyl 2-(2,3,5-trichlorophenoxy)acetate. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and reactivity .
Propriétés
Numéro CAS |
55491-33-3 |
|---|---|
Formule moléculaire |
C13H15Cl3O3 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
pentyl 2-(2,3,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-12(17)8-19-11-7-9(14)6-10(15)13(11)16/h6-7H,2-5,8H2,1H3 |
Clé InChI |
RGUPHJCHHDEQFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)COC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



